molecular formula C21H23NO2 B2556829 N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide CAS No. 355820-75-6

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Cat. No.: B2556829
CAS No.: 355820-75-6
M. Wt: 321.42
InChI Key: PVUVPTZENQVNNO-VAWYXSNFSA-N
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Description

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide is an organic compound that features a tetrahydropyran ring fused with a phenyl group and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with cinnamamide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydropyran ring with a cinnamamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVPTZENQVNNO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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